

# Application Notes and Protocols: Gpo-vir

## Dosage and Administration in Clinical Trials

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### Compound of Interest

Compound Name: *Gpo-vir*

Cat. No.: *B1252489*

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Note on Drug Identification: The term "**Gpo-vir**" in published clinical trials refers to a generic fixed-dose combination of antiretroviral drugs for the treatment of Human Immunodeficiency Virus (HIV) infection. It is not an oncolytic virus. This document provides detailed information on the dosage and administration of **Gpo-vir** in HIV clinical trials. Given the request for information on signaling pathways, which is more characteristic of oncolytic virotherapy, a brief, general overview of oncolytic virus mechanisms has been included for informational purposes.

## Part 1: Gpo-vir (Antiretroviral for HIV)

**Gpo-vir** is the trade name for a generic antiretroviral medication produced in Thailand.<sup>[1][2]</sup> Clinical trials have evaluated different formulations of this drug.

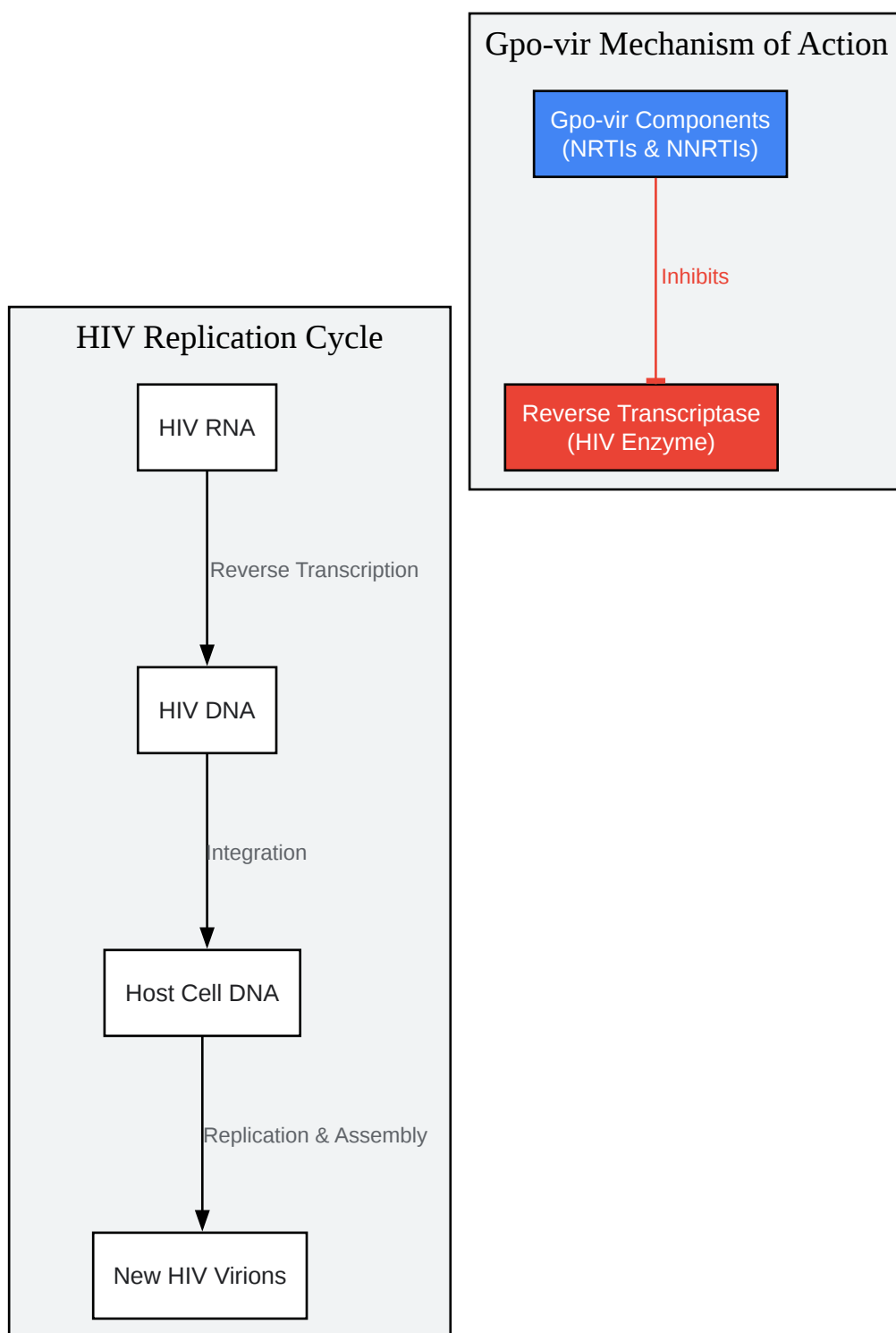
## Drug Composition and Dosage

The **Gpo-vir** formulations studied in clinical trials consist of a combination of reverse transcriptase inhibitors. The specific components and their dosages are summarized below.

Trade Name	Component Drugs	Dosage per Tablet
GPO-VIR®	Stavudine (d4T), Lamivudine (3TC), Nevirapine (NVP)	30-40 mg Stavudine, 150 mg Lamivudine, 200 mg Nevirapine[1]
GPO-VIR T®	Efavirenz (EFV), Emtricitabine (FTC), Tenofovir Disoproxil Fumarate (TDF)	600 mg Efavirenz, 200 mg Emtricitabine, 300 mg Tenofovir DF[3]

## Mechanism of Action

The components of **Gpo-vir** are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Both types of drugs target and block the HIV enzyme called reverse transcriptase.[3] By inhibiting this enzyme, **Gpo-vir** prevents HIV from multiplying, which can lead to a reduction in the amount of HIV in the body.[3]



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Caption: Mechanism of **Gpo-vir** in inhibiting HIV replication.

## Summary of Clinical Trial Data

Clinical studies on **Gpo-vir** have focused on its efficacy in suppressing viral load and restoring immune function in HIV-infected patients, particularly in treatment-naïve individuals.

Study	Patient Population	Treatment Regimen	Duration	Key Efficacy Outcomes
Getahun A, et al. (2006)[4]	102 HIV-infected patients with baseline CD4 < 100 cells/mm <sup>3</sup>	Gpo-vir (stavudine, lamivudine, nevirapine)	48 weeks	Median CD4 count increased from 13 to 191 cells/mm <sup>3</sup> . 82.3% of patients on-treatment had viral load < 50 copies/mL.
Tin EE, et al. (2005)[1][5]	83 treatment-naïve adult HIV patients	Gpo-vir (stavudine, lamivudine, nevirapine) twice daily	At least 1 year	Median CD4 count increased by 78 cells/l in the first 3 months. After 2 years, 39.5% of patients had CD4 counts >200 cells/l.
Manosuthi W, et al. (2008)[2]	152 treatment-naïve adult HIV patients	Gpo-vir (stavudine, lamivudine, nevirapine)	3 years	Median CD4 count increased from 23 cells/μl at baseline to 199 cells/μl at 12 months and 334 cells/μl at 24 months.

## Adverse Events in Clinical Trials

The use of **Gpo-vir** has been associated with several adverse effects, as reported in clinical studies.

Study	Reported Adverse Events	Incidence
Getahun A, et al. (2006)[4]	Hepatotoxicity, Rash, Peripheral neuropathy	4.9%, 14.7%, 6.9%
Tin EE, et al. (2005)[1][5][6]	Lipodystrophy	16.8% within 2 years
Manosuthi W, et al. (2008)[2]	Hypercholesterolemia, Lipodystrophy, Hypertriglyceridemia, Hypertension, Peripheral neuropathy	43.2%, 35.5%, 25%, 13.1%, 11.9%
GPO-VIR T®[3]	Rash, Serious mental health problems, Nervous system problems, Kidney problems, Bone problems, Immune Reconstitution Inflammatory Syndrome (IRIS), Changes in body fat	Not specified

## Experimental Protocols

The clinical trials for **Gpo-vir** followed a general methodology to assess efficacy and safety.

**1.5.1 Study Design:** Most studies were open-label, combined prospective and retrospective analyses involving treatment-naïve HIV-infected adult patients.[1][4][5]

**1.5.2 Patient Selection Criteria (General):**

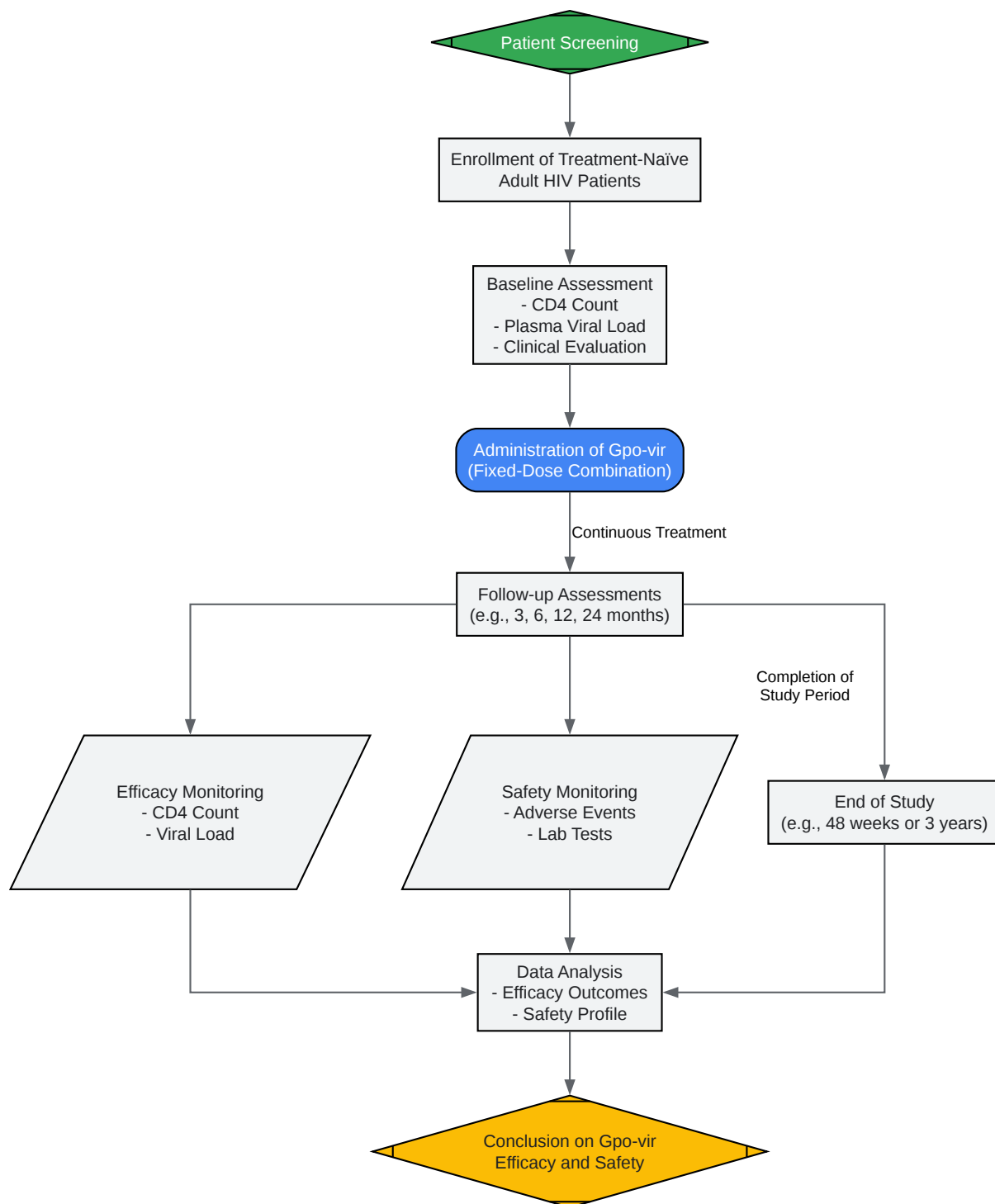
- **Inclusion:** Adult patients with confirmed HIV infection, antiretroviral-therapy naïve.[1][2][5]  
Some studies specifically enrolled patients with advanced HIV infection, indicated by a CD4 cell count below a certain threshold (e.g., < 100 cells/mm<sup>3</sup>).[4]
- **Exclusion:** Absence of other concomitant diseases such as cancer or liver cirrhosis.[1]

### 1.5.3 Treatment and Administration:

- Patients received a fixed-dose combination tablet of **Gpo-vir**. For the stavudine, lamivudine, and nevirapine formulation, this was typically administered twice daily.[\[1\]](#)
- The treatment duration for follow-up varied across studies, ranging from 48 weeks to 3 years.[\[2\]](#)[\[4\]](#)

### 1.5.4 Efficacy and Safety Monitoring:

- Efficacy: The primary measures of efficacy were the change in CD4 T-cell count and the plasma HIV viral load (pVL).[\[4\]](#) These were measured at baseline and at regular intervals throughout the study (e.g., every 3-6 months).[\[1\]](#)[\[2\]](#)
- Safety: Adverse events were monitored and recorded throughout the study. This included clinical observation and laboratory tests for markers of liver toxicity, kidney function, and metabolic changes (e.g., lipids).[\[2\]](#)[\[4\]](#)



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Caption: Generalized workflow for **Gpo-vir** clinical trials.

## Part 2: General Overview of Oncolytic Virotherapy

While **Gpo-vir** is an antiretroviral drug, the request for signaling pathways suggests an interest in oncolytic viruses. This section provides a brief, general overview of this class of therapeutics.

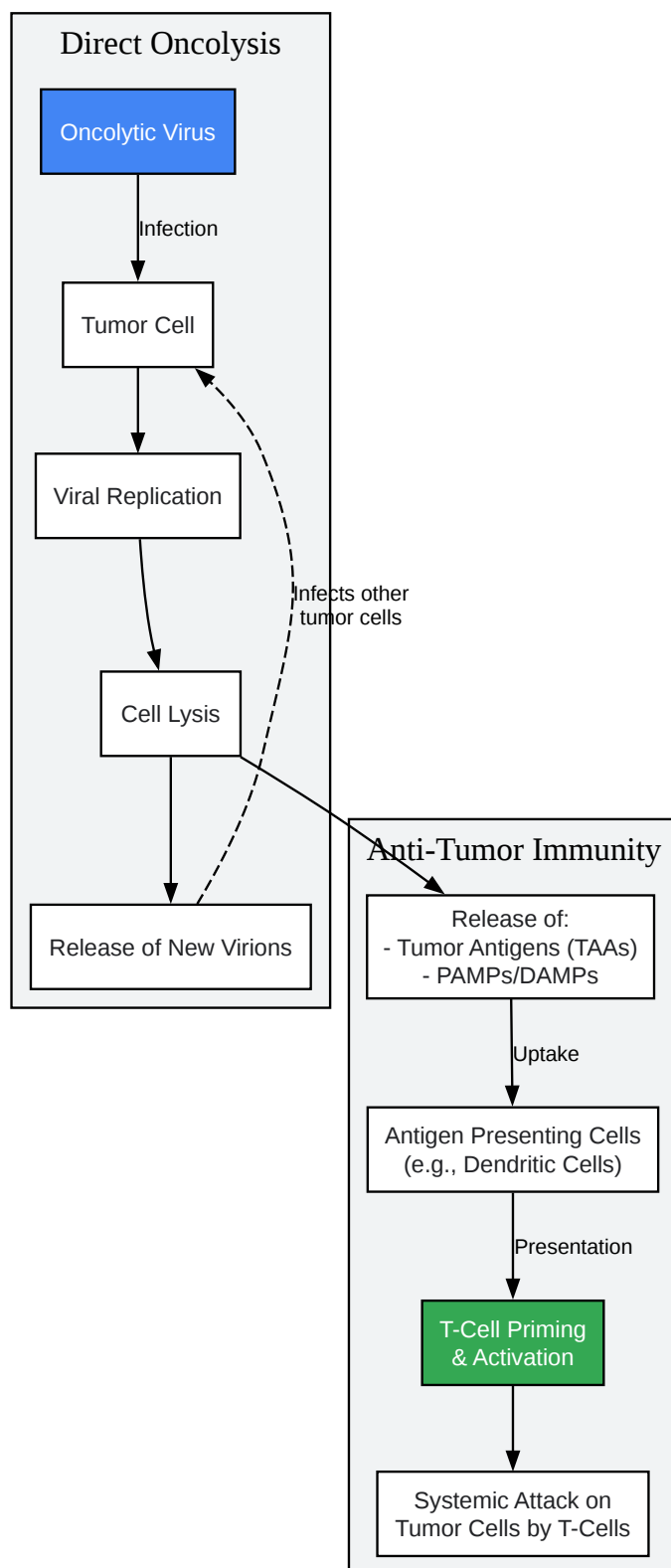
Oncolytic viruses are a class of viruses that are engineered or naturally occur to preferentially infect and kill cancer cells.<sup>[7]</sup> Their therapeutic effect is typically twofold: direct lysis of tumor cells (oncolysis) and stimulation of a systemic anti-tumor immune response.<sup>[7][8]</sup>

### General Mechanism of Action

The dual mechanism of oncolytic viruses is a key feature of their therapeutic potential.

- **Direct Oncolysis:** The virus selectively replicates within cancer cells, leading to cell lysis and the release of new viral particles to infect neighboring cancer cells.
- **Immune Activation:** The lysis of tumor cells releases tumor-associated antigens (TAAs), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). This stimulates an innate and adaptive immune response against the cancer. Some oncolytic viruses are engineered to express immunostimulatory molecules, such as GM-CSF, to further enhance this effect.<sup>[9]</sup>





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Caption: Dual mechanism of action for oncolytic viruses.

## Examples of Oncolytic Viruses in Clinical Trials

Numerous oncolytic viruses are currently in clinical development for various cancers.

Virus Name	Virus Type	Transgene Insert	Cancers Studied in Trials	Administration
Talimogene laherparepvec (T-VEC)	Herpes Simplex Virus-1 (HSV-1)	GM-CSF	Melanoma, Head and Neck Cancer[10][11]	Intratumoral
G47Δ	Herpes Simplex Virus-1 (HSV-1)	None (triple-mutated)	Glioblastoma[7][8]	Intratumoral
Pexa-Vec (JX-594)	Vaccinia Virus	GM-CSF	Colorectal Cancer, Liver Cancer[9]	Intratumoral, Intravenous
Reolysin	Reovirus	None (naturally occurring)	Various solid tumors[10]	Intratumoral, Intravenous
CGTG-102 (Oncos-102)	Adenovirus	GM-CSF	Advanced solid tumors[9]	Intratumoral

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